molecular formula C10H15NO B2448681 3-(2-Amino-4-methylphenyl)propan-1-ol CAS No. 856843-02-2

3-(2-Amino-4-methylphenyl)propan-1-ol

Cat. No.: B2448681
CAS No.: 856843-02-2
M. Wt: 165.236
InChI Key: ZIFQNEQYZPUQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound features a phenyl ring substituted with an amino group and a hydroxyl group on a propyl chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-methylphenyl)propan-1-ol typically involves the reaction of 2-amino-4-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst . Another approach involves the use of sodium borohydride as a reducing agent under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. This method involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of various substituted derivatives

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the hydroxyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A simple alcohol with a hydroxyl group on a propyl chain.

    2-Amino-4-methylphenol: A phenol derivative with an amino group and a hydroxyl group on the benzene ring.

    3-(4-Methylphenyl)propan-1-amine: An amine with a similar structure but lacking the hydroxyl group.

Uniqueness

3-(2-Amino-4-methylphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule, allowing it to participate in a wide range of chemical reactions and interactions . This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-amino-4-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFQNEQYZPUQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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